molecular formula C23H30N2O3 B2708269 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034571-13-4

2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2708269
CAS No.: 2034571-13-4
M. Wt: 382.504
InChI Key: IYFIPKGEKDCXDD-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide (CAS 2034571-13-4) is a chemical compound with the molecular formula C23H30N2O3 and a molecular weight of 382.50 g/mol. This acetamide derivative is of significant interest in medicinal chemistry research, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors. The inhibition of sEH is a promising therapeutic strategy for the treatment of pain and inflammatory diseases, as it stabilizes potent endogenous anti-inflammatory mediators known as epoxyeicosatrienoic acids (EETs) . Compounds within this structural class have demonstrated excellent inhibitory potency in low nanomolar concentrations, with some analogs showing effective anti-inflammatory activity in biological models . Furthermore, related naphthalene-acetamide scaffolds have shown notable biological activities in other research contexts, including selective inhibition of butyrylcholinesterase, which is a target for neurodegenerative conditions, as well as antiproliferative activities against certain human cancer cell lines . This reagent is offered with high purity for research purposes. It is available for purchase in various quantities to suit your experimental needs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c26-23(17-28-22-6-5-19-3-1-2-4-20(19)15-22)24-16-18-7-11-25(12-8-18)21-9-13-27-14-10-21/h1-6,15,18,21H,7-14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFIPKGEKDCXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.46 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available naphthol derivatives. The process includes:

  • Formation of the Naphthalenic Structure : Utilizing naphthol and appropriate reagents to form the naphthalene moiety.
  • Piperidine Modification : Introducing the piperidine ring through alkylation or acylation methods.
  • Final Coupling Reaction : Combining the naphthalenic and piperidine components to form the final acetamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, compounds with analogous structures have shown significant antiproliferative effects against various human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 18PC-35.96
Compound 19A549/ATCC7.90
Compound 25K-5627.71

These compounds demonstrated apoptosis induction through caspase activation and modulation of Bcl-2 expression, indicating a mechanism involving mitochondrial pathways .

The proposed mechanisms for the biological activity of this class of compounds include:

  • Caspase Activation : Enhanced caspase-3 activity leading to programmed cell death.
  • Bcl-2 Modulation : Decreased expression of Bcl-2, promoting apoptosis.
  • Mitochondrial Membrane Potential Disruption : Loss of mitochondrial membrane potential is indicative of early apoptotic events.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity : A series of thiosemicarbazide derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, showing promising results that could be extrapolated to similar compounds like this compound .
  • Evaluation Against Cancer Cell Lines : Compounds structurally related to the target compound were tested against a panel of 60 human cancer cell lines by the National Cancer Institute, revealing significant antiproliferative effects and potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the antiproliferative effects of compounds similar to 2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide against various cancer cell lines. For instance, related naphthalene derivatives have shown significant activity against nasopharyngeal carcinoma (NPC-TW01) with IC50 values as low as 0.6 μM, indicating their potential to interfere with cell cycle progression and induce apoptosis in cancer cells .

Mechanisms of Action:

  • Receptor Modulation: The piperidine and oxan components may interact with neurotransmitter receptors involved in dopaminergic and serotonergic signaling pathways.
  • Cell Cycle Interference: Similar compounds have been reported to alter cell division dynamics, leading to cell cycle arrest at specific phases, particularly the S phase.

Neurological Applications

The compound's structure suggests potential applications in neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary research indicates that it may influence pathways related to mood regulation and cognitive function, although further studies are required to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies: A study published in ACS Omega reported that structurally related compounds exhibited significant anticancer activity against various cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
  • Mechanistic Insights: Research has indicated that compounds containing similar structural motifs can inhibit specific enzymes involved in cancer cell proliferation. For instance, the interaction of the oxan ring with cellular targets has shown promise in modulating enzyme activity associated with tumor growth .
  • Pharmacokinetics: Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds suggest favorable pharmacokinetic properties that could enhance their therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three classes of analogues:

N-Phenyl-N-(Piperidin-4-ylmethyl)Propionamide Derivatives (e.g., compounds from ):

  • These feature a propionamide core linked to a piperidine ring and aromatic substituents (e.g., tetrahydronaphthalen-2-yl-methyl).
  • Key Difference : The target compound replaces the propionamide with an acetamide backbone and substitutes phenyl groups with oxan-4-yl, reducing steric bulk and altering electronic properties .

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide (): Shares the naphthalen-2-yloxy-acetamide core but uses a morpholine-ethyl group instead of the oxan-4-yl-piperidine. Key Difference: Morpholine’s secondary amine may enhance solubility, whereas oxan-4-yl’s tetrahydropyran ring offers a rigid, oxygen-containing scaffold that could improve metabolic stability .

BI81805 (N-{2-Methyl-4-oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide) (): Contains a fused pyrido-pyrimidinone system instead of piperidine. Key Difference: The heteroaromatic pyrido-pyrimidinone core may confer stronger π-π stacking interactions but reduce flexibility compared to the piperidine-oxan system .

Physicochemical and Pharmacological Comparisons

Parameter Target Compound N-Phenyl-N-(Piperidin-4-yl)Propionamide N-(2-Morpholinoethyl) Analogue BI81805
Molecular Weight ~405.5 g/mol (estimated) ~350–400 g/mol ~352.5 g/mol 359.4 g/mol
Core Structure Acetamide + oxan-4-yl-piperidine Propionamide + tetrahydronaphthalenyl-piperidine Acetamide + morpholine-ethyl Acetamide + pyrido-pyrimidine
Lipophilicity (LogP) High (naphthalene + piperidine) Moderate (tetrahydronaphthalene) Moderate (morpholine) High (pyrido-pyrimidine)
Solubility Moderate (oxan-4-yl enhances polarity) Low High (morpholine’s polarity) Low
Reported Activity Not yet published Opioid receptor binding/selectivity Cytotoxic (in vitro) Unknown

Functional Group Impact

  • Oxan-4-yl vs. Morpholine : The oxan-4-yl group’s tetrahydropyran ring may confer better metabolic resistance than morpholine’s amine, which is prone to oxidation .
  • Naphthalen-2-yloxy vs.

Research Findings and Implications

  • Cytotoxicity Considerations: Unlike the morpholinoethyl analogue (), the oxan-4-yl substitution may reduce cytotoxicity by avoiding metabolic generation of reactive intermediates .
  • Synthetic Challenges : Introducing the oxan-4-yl group requires precise protection-deprotection strategies, as seen in ’s tetrahydropyran protection of hydroxyl groups .

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